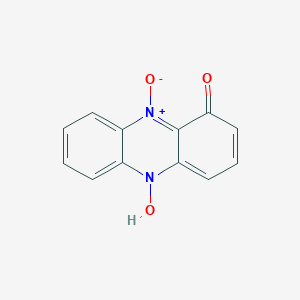
5-Hydroxy-10-oxidophenazin-10-ium-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-10-oxidophenazin-10-ium-1-one, also known as Wurster's Blue, is a synthetic dye that has been widely used in various scientific research applications. It has been used as a redox indicator, a fluorescent probe, and a photosensitizer. The unique chemical structure of Wurster's Blue makes it an ideal candidate for a wide range of applications in the field of chemistry and biochemistry.
Wirkmechanismus
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue acts as a redox indicator by undergoing a reversible redox reaction. The dye is reduced to a colorless form when it accepts an electron, and it is oxidized back to its blue form when it donates an electron. This redox reaction is used to determine the redox potential of various compounds. 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue also acts as a fluorescent probe by binding to the surface of proteins and inducing fluorescence. The exact mechanism of this binding is not fully understood, but it is believed to involve the formation of a complex between the dye and the protein.
Biochemical and Physiological Effects:
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound for use in laboratory experiments. However, it should be handled with care as it is a toxic compound and can cause skin irritation and respiratory problems if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is its versatility. It can be used as a redox indicator, a fluorescent probe, and a photosensitizer. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is its toxicity. It should be handled with care, and appropriate safety precautions should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the use of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue in scientific research. One potential application is in the field of photodynamic therapy, where it could be used as a photosensitizer to selectively destroy cancer cells. Another potential application is in the development of fluorescent sensors for the detection of biomolecules. 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue could also be used in the development of new redox indicators for the study of redox reactions in biological systems. Overall, 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is a versatile compound with many potential applications in the field of chemistry and biochemistry.
Synthesemethoden
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue can be synthesized by the oxidation of phenazine-1-carboxylic acid with potassium permanganate in the presence of sulfuric acid. The reaction yields a deep blue precipitate, which is then purified by recrystallization. The chemical structure of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is shown below:
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue has been widely used as a redox indicator in various chemical reactions. It is commonly used in the determination of the redox potential of various compounds. 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue has also been used as a fluorescent probe to study the binding of proteins and other biomolecules. It has been shown to bind to the surface of proteins and induce fluorescence, making it a useful tool for studying protein-protein interactions.
Eigenschaften
CAS-Nummer |
18274-55-0 |
|---|---|
Produktname |
5-Hydroxy-10-oxidophenazin-10-ium-1-one |
Molekularformel |
C12H8N2O3 |
Molekulargewicht |
228.2 g/mol |
IUPAC-Name |
5,10-dioxidophenazine-5,10-diium-1-ol |
InChI |
InChI=1S/C12H8N2O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H |
InChI-Schlüssel |
MVWCNCZRSYAPDY-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC(=O)C3=[N+]2[O-])O |
SMILES |
C1=CC=C2C(=C1)[N+](=C3C=CC=C(C3=[N+]2[O-])O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC(=O)C3=[N+]2[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




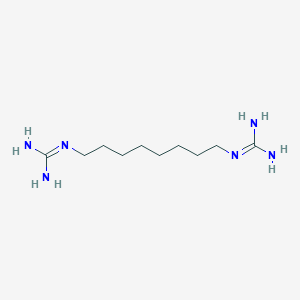
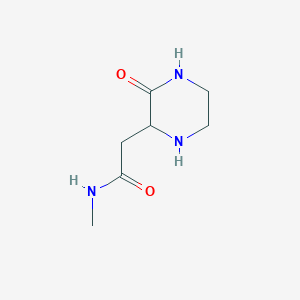

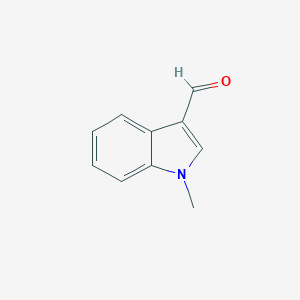
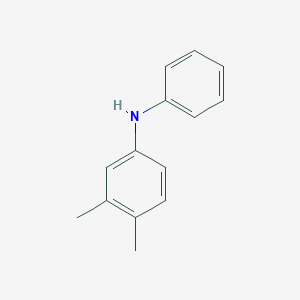
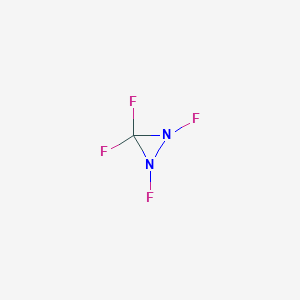
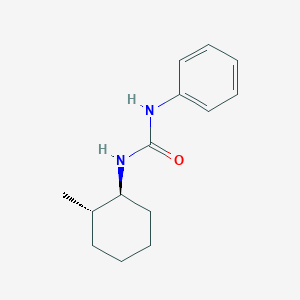
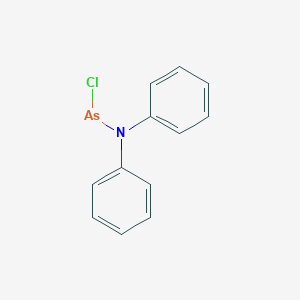
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)
![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
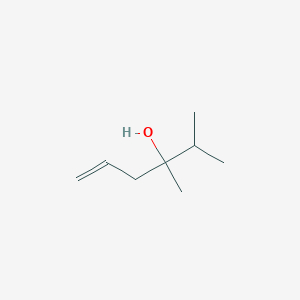
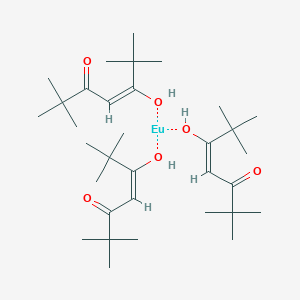
![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)